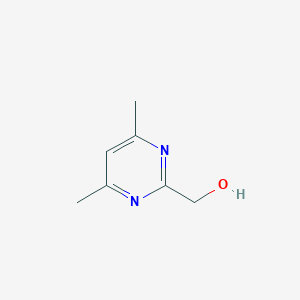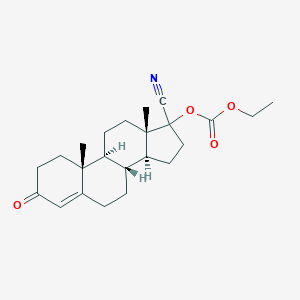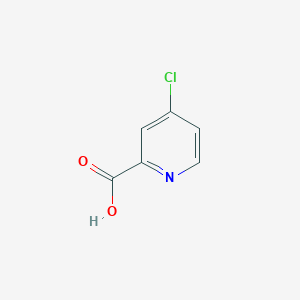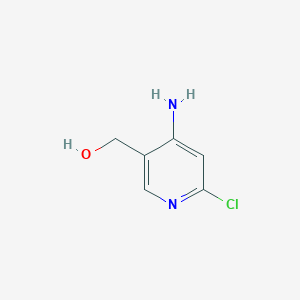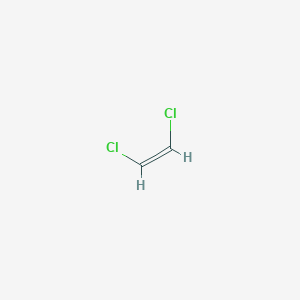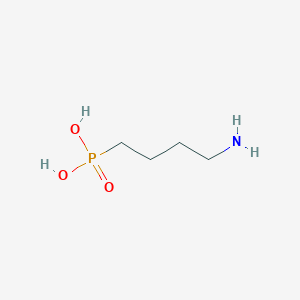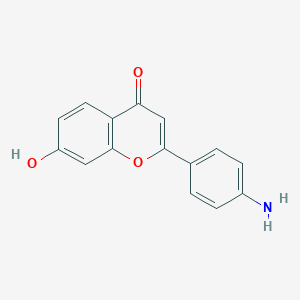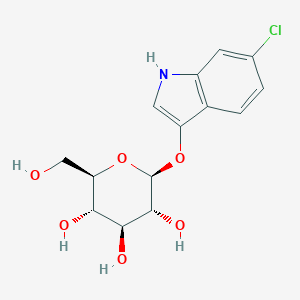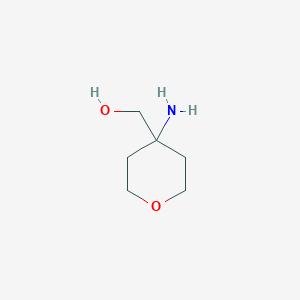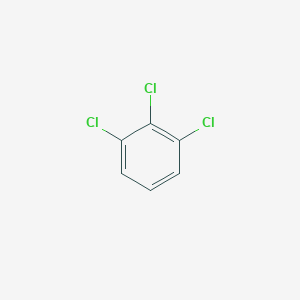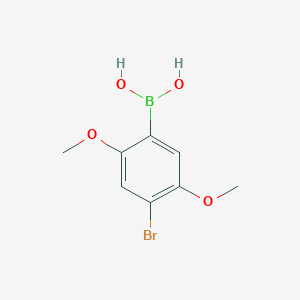![molecular formula C10H14O B151734 1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI) CAS No. 129026-21-7](/img/structure/B151734.png)
1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI), also known as Indene carboxaldehyde, is a chemical compound that has been widely studied due to its potential applications in the field of organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde has been studied in various biological systems. In anti-inflammatory activity, it has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by suppressing the activation of nuclear factor-κB (NF-κB) signaling pathway. In antimicrobial activity, it has been reported to disrupt the cell membrane of bacteria and fungi, leading to cell death. In anticancer activity, it has been reported to induce apoptosis and inhibit the growth of cancer cells by suppressing the expression of anti-apoptotic proteins.
Biochemische Und Physiologische Effekte
1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde has been reported to exhibit various biochemical and physiological effects in different biological systems. In animal studies, it has been reported to reduce inflammation, improve cognitive function, and protect against liver damage. In cell culture studies, it has been reported to inhibit the growth of cancer cells, reduce oxidative stress, and enhance wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde in lab experiments include its high purity, good stability, and ease of synthesis. However, its limitations include its low solubility in water, which may limit its use in aqueous systems, and its potential toxicity, which may require careful handling and disposal.
Zukünftige Richtungen
For the study of 1H-1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde include further investigation of its biological activities and mechanisms of action, development of new synthetic methods for its preparation, and exploration of its potential applications in various fields, including drug discovery, materials science, and environmental chemistry.
In conclusion, 1H-1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde is a promising compound that has been widely studied for its potential applications in the field of organic synthesis and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde can be synthesized using various methods, including the Pechmann condensation reaction, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with acid anhydrides, while Friedel-Crafts acylation involves the reaction of indene with acetyl chloride. The Vilsmeier-Haack reaction involves the reaction of indene with N,N-dimethylformamide and phosphorus oxychloride. These methods have been reported to yield high purity and good yields of 1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde.
Wissenschaftliche Forschungsanwendungen
1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde has been widely studied for its potential applications in the field of organic synthesis and medicinal chemistry. It has been used as a starting material for the synthesis of various organic compounds, including indene derivatives, heterocyclic compounds, and chiral compounds. In medicinal chemistry, 1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde has been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer activities.
Eigenschaften
CAS-Nummer |
129026-21-7 |
|---|---|
Produktname |
1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI) |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(3aS,4S,7aR)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C10H14O/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,7-10H,2,4-6H2/t8-,9+,10-/m0/s1 |
InChI-Schlüssel |
DVHNTRZYIBVUCZ-AEJSXWLSSA-N |
Isomerische SMILES |
C1C[C@@H]2C=CC[C@@H]([C@H]2C1)C=O |
SMILES |
C1CC2C=CCC(C2C1)C=O |
Kanonische SMILES |
C1CC2C=CCC(C2C1)C=O |
Synonyme |
1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



